molecular formula C10H10BrN3O2 B13930934 Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B13930934
M. Wt: 284.11 g/mol
InChI Key: BIYQVFRQDPFEFY-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylimidazo[1,2-b]pyridazine.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable catalyst.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Chemical Biology: The compound is employed in studying biological pathways and interactions at the molecular level.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the imidazo[1,2-b]pyridazine core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other similar compounds, such as:

    Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.

    8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)13-9(14)8(7)11/h4-5H,3H2,1-2H3

InChI Key

BIYQVFRQDPFEFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)C)Br

Origin of Product

United States

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